molecular formula C13H13F2NO3 B1648376 4-[(3,5-Dimethyl-4-isoxazolyl)methoxy]-2,6-difluorobenzenemethanol

4-[(3,5-Dimethyl-4-isoxazolyl)methoxy]-2,6-difluorobenzenemethanol

Cat. No.: B1648376
M. Wt: 269.24 g/mol
InChI Key: WCFPVRSKZABJHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(3,5-Dimethyl-4-isoxazolyl)methoxy]-2,6-difluorobenzenemethanol is a useful research compound. Its molecular formula is C13H13F2NO3 and its molecular weight is 269.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H13F2NO3

Molecular Weight

269.24 g/mol

IUPAC Name

[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-2,6-difluorophenyl]methanol

InChI

InChI=1S/C13H13F2NO3/c1-7-11(8(2)19-16-7)6-18-9-3-12(14)10(5-17)13(15)4-9/h3-4,17H,5-6H2,1-2H3

InChI Key

WCFPVRSKZABJHW-UHFFFAOYSA-N

SMILES

CC1=C(C(=NO1)C)COC2=CC(=C(C(=C2)F)CO)F

Canonical SMILES

CC1=C(C(=NO1)C)COC2=CC(=C(C(=C2)F)CO)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

PS-BEMP (1.5 g, 2 eq) was added to a solution of 2,6-difluoro-4-hydroxybenzyl alcohol (400 mg, 1.5 eq) in acetonitrile (4 mL) and the mixture was shaken for 5 min. 4-(Chloromethyl)-3,5-dimethylisoxazole (210 uL, 1.67 mmol) was added and the resultant mixture was shaken at ambient temperature for 16 h. The mixture was filtered, the resin washed with dichloromethane (4×4 mL) and evaporated to afford the desired product (380 mg, 85%) as a white solid: NMR δH(400 MHz; d6-DMSO) 2.20 (3H, s), 2.40 (3H, s), 4.42 (2H, d, J 5.5 Hz), 5.95 (2H, s), 5.08 (1H, t, J 5.5 Hz) and 6.76–6.83 (2H, m); HPLC (XTERRA, 50/80, 220 nm) 94.5% (1.03 min).
Name
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
210 μL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
85%

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